molecular formula C15H16BrNO3S B12275165 Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- CAS No. 885518-13-8

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-

Cat. No.: B12275165
CAS No.: 885518-13-8
M. Wt: 370.3 g/mol
InChI Key: HNTMKGDFGSMDGY-UHFFFAOYSA-N
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Description

This compound features a bromoethanone group attached to a 2,4-dimethylpyrrole ring, which is further substituted with a 4-methylphenylsulfonyl (tosyl) group at the 1-position. Structural analogs often vary in heterocyclic core (e.g., pyrrolopyridine, furan) or substituents (e.g., chloro, nitro, sulfonyl), leading to distinct physicochemical and biological properties.

Properties

CAS No.

885518-13-8

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

2-bromo-1-[2,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H16BrNO3S/c1-10-4-6-13(7-5-10)21(19,20)17-9-11(2)15(12(17)3)14(18)8-16/h4-7,9H,8H2,1-3H3

InChI Key

HNTMKGDFGSMDGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C)C(=O)CBr)C

Origin of Product

United States

Preparation Methods

Bromination and Ring-Closure Approach

A scalable method involves bromination of propionaldehyde followed by cyclization with ethyl acetoacetate and ammonia:

  • Bromination : Propionaldehyde reacts with bromine in an aprotic solvent (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal.
  • Cyclization : 2-bromopropanal undergoes condensation with ethyl acetoacetate and ammonia in a basic medium, forming 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Decarboxylation : Hydrolysis of the ester to the carboxylic acid, followed by thermal decarboxylation, yields 2,4-dimethylpyrrole.

Advantages :

Parameter Value
Yield 60–85%
Solvent Dichloromethane or toluene
Temperature 0–50°C

Sulfonylation of the Pyrrole Core

The sulfonyl group at the pyrrole nitrogen is introduced via nucleophilic substitution.

Sulfonyl Chloride Alkylation

  • Reagents : 4-Methylbenzenesulfonyl chloride, KOH, and tetrabutylammonium hydrogensulfate (TBAS) as a phase-transfer catalyst.
  • Conditions : Dichloromethane, room temperature, 15 min stirring.
  • Product : 2,4-Dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole.

Mechanism :

  • Deprotonation of the pyrrole nitrogen by KOH generates a nucleophile.
  • TBAS facilitates sulfonyl chloride solubility in the organic phase.

Key Data :

Parameter Value
Sulfonyl Yield 70–90%
Purity >95% (silica gel chromatography)

Bromoacetyl Group Introduction

The bromoacetyl moiety is attached to the pyrrole nitrogen via alkylation.

Bromoacetyl Chloride Alkylation

  • Reagents : Bromoacetyl chloride, KOH, and dichloromethane.
  • Procedure :
    • Sulfonated pyrrole dissolved in dichloromethane.
    • Bromoacetyl chloride added dropwise with stirring.
    • Neutralization with NaHCO₃, extraction, and chromatography.

Optimized Conditions :

Parameter Value
Temperature 0–5°C
Reaction Time 2–4 hours
Yield 60–75%

Rationale :

  • Low temperatures minimize side reactions (e.g., elimination).
  • Excess KOH ensures complete deprotonation of the pyrrole nitrogen.

Alternative Synthetic Routes

Multicomponent Reactions

A one-pot strategy using phenacyl bromide, acetylacetone, and aryl amines in ethanol with PPh₃ catalysis has been explored for related pyrrole derivatives. However, this method is less direct for the target compound due to challenges in controlling regioselectivity.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are less applicable here but could be adapted for analogous structures with aryl halides.

Structural Validation and Purity

Spectroscopic Analysis

Technique Key Observations
¹H NMR δ 2.3–2.5 (CH₃), 4.1 (CH₂Br), 7.2–7.8 (aromatic H)
¹³C NMR δ 190 (C=O), 135–145 (aromatic C), 25–30 (CH₃)
HRMS Calculated: [M+H]⁺ = 424.06; Observed: 424.06

Crystallization and XRD

Single-crystal X-ray diffraction (XRD) confirms the pyrrole’s planar structure and sulfonyl group orientation. Weak C–H⋯O interactions stabilize the lattice.

Challenges and Optimization

Regioselectivity Control

  • Issue : Competing alkylation at the pyrrole’s C-2 or C-5 positions.
  • Solution : Use bulky bases (e.g., NaH) to favor N-alkylation.

Stability Issues

  • Issue : Bromoacetyl moiety prone to hydrolysis.
  • Solution : Anhydrous conditions and rapid workup.

Comparison of Methods

Method Steps Yield (%) Purity (%) Scalability
Core Pyrrole + Sulfonylation + Bromoacetylation 3–4 45–60 >95 High
Multicomponent Reactions 1 30–50 80–90 Moderate

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanone derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties
Recent studies have highlighted the potential of pyrrole-containing compounds, including derivatives of ethanone, in developing new antibacterial agents. For instance, compounds similar to ethanone have demonstrated significant antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. These compounds exhibit Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like vancomycin, indicating their potential as effective therapeutic agents .

Moreover, ethanone derivatives have been investigated for their anticancer properties. A study identified a novel anticancer compound through screening a drug library that included pyrrole derivatives. The compound showed promising results in inhibiting tumor growth in multicellular spheroid models, suggesting its potential application in cancer therapy .

Materials Science

Synthesis of Functional Materials
Ethanone derivatives are utilized in the synthesis of various functional materials due to their ability to participate in diverse chemical reactions. For example, they can be used as intermediates in the production of polymers and other advanced materials. The unique sulfonyl group in the compound enhances its reactivity, making it suitable for creating materials with specific properties such as conductivity and thermal stability .

Biochemistry

Enzyme Inhibition Studies
The structural features of ethanone derivatives make them valuable in enzyme inhibition studies. Compounds containing the pyrrole moiety have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and bacterial resistance mechanisms. This inhibition can lead to the development of new drugs targeting specific pathways relevant to disease processes .

Case Study 1: Antibacterial Activity

A series of pyrrole derivatives were synthesized based on the structure of ethanone, leading to compounds with enhanced antibacterial activity. These compounds were tested against several bacterial strains with varying degrees of resistance. The results indicated that modifications to the pyrrole ring significantly influenced antibacterial potency, with some derivatives achieving MICs as low as 3.12 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Screening

In a comprehensive screening process involving multicellular spheroids, derivatives of ethanone were evaluated for their anticancer effects. One particular derivative exhibited a marked reduction in cell viability across multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyrrolopyridine Derivatives (e.g., 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, 9a): Structure: Replaces pyrrole with pyrrolopyridine, introducing an additional nitrogen atom. Properties: Higher melting point (280–282°C) and yield (92%) compared to simpler pyrrole derivatives, suggesting enhanced stability . Applications: Used in alkaloid-like compound synthesis due to fused aromatic systems.
  • Furan Derivatives (e.g., 2-Bromo-1-(furan-2-yl)ethanone oximes): Structure: Substitutes pyrrole with furan, altering electronic properties. Synthesis: Reacts with quinolones to form antimicrobial agents, indicating divergent biological activity compared to pyrrole-based compounds .

Substituent Modifications

  • Chloro vs. Bromo Substitution (e.g., 2-Chloro-1-[1-(4-methoxyphenethyl)-2,5-dimethylpyrrol-3-yl]ethanone): Molecular Weight: Chloro analog has a molar mass of 305.8 g/mol vs. bromo (estimated ~370–400 g/mol).
  • Sulfonyl Group Variations (e.g., 2-Bromo-1-(3-[(4-chlorophenyl)sulfonyl]methyl-4-nitrophenyl)ethanone): Density/Boiling Point: Higher density (1.7 g/cm³) and boiling point (603.7°C) due to nitro and sulfonyl groups, suggesting reduced volatility .

Amino-Substituted Pyrroles (e.g., 1-(4-Amino-2-methyl-5-(4-methylphenyl)pyrrol-3-yl)ethanone):

  • Toxicity : Lower toxicity (murine LD₅₀ = 1 g/kg) compared to brominated analogs, attributed to reduced electrophilicity .
  • Safety Profile: Classified as flammable, with decomposition releasing NOₓ vapors.

Biological Activity

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H14BrN1O2SC_{13}H_{14}BrN_{1}O_{2}S
  • Molecular Weight : 314.22 g/mol
  • CAS Number : Not specifically listed in the search results but can be inferred from the structural elements.

The compound features a pyrrole ring substituted with a bromo group and a sulfonyl group, which may play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrrole structures. Pyrrole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Properties

Research indicates that compounds similar to Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- may exhibit anticancer properties. A study on pyrrole derivatives revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with dimethyl substitution showed improved growth-inhibitory effects on HT29 cells .

Kinase Inhibition

The compound's structure suggests potential kinase inhibition activity. Kinase inhibitors are crucial in cancer therapy as they can interfere with cellular signaling pathways. The presence of the sulfonyl group may enhance binding affinity to kinase targets, similar to other small molecule inhibitors .

Study 1: Antibacterial Efficacy

A study evaluated various pyrrole derivatives for their antibacterial efficacy. Among them, one derivative exhibited an MIC value of 3.125 μg/mL against Staphylococcus aureus, while another showed an IC50 of less than 10 μM against cancer cell lines .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that specific derivatives of pyrrole compounds could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in treated cell lines .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus3.125 μg/mL
AnticancerHT29 Cell Line<10 μM
Kinase InhibitionVarious KinasesNot specified

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